REACTION_SMILES
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[Al+3:2].[Br:16][c:17]1[cH:18][c:19]([C:20](=[O:21])[Cl:22])[cH:23][cH:24][cH:25]1.[CH2:27]([Cl:28])[Cl:29].[CH3:5][c:6]1[cH:7][cH:8][c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14][c:15]1-2.[Cl-:1].[Cl-:3].[Cl-:4].[ClH:26]>>[CH3:5][c:6]1[cH:7][c:8]([C:20]([c:19]2[cH:18][c:17]([Br:16])[cH:25][cH:24][cH:23]2)=[O:21])[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14][c:15]1-2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2cccccc1-2
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(C(=O)c2cccc(Br)c2)c2cccccc1-2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |